5-(Methoxymethoxy)pent-2-yne 5-(Methoxymethoxy)pent-2-yne
Brand Name: Vulcanchem
CAS No.: 101533-94-2
VCID: VC18842825
InChI: InChI=1S/C7H12O2/c1-3-4-5-6-9-7-8-2/h5-7H2,1-2H3
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

5-(Methoxymethoxy)pent-2-yne

CAS No.: 101533-94-2

Cat. No.: VC18842825

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Methoxymethoxy)pent-2-yne - 101533-94-2

Specification

CAS No. 101533-94-2
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 5-(methoxymethoxy)pent-2-yne
Standard InChI InChI=1S/C7H12O2/c1-3-4-5-6-9-7-8-2/h5-7H2,1-2H3
Standard InChI Key RGJXNGZGCGSZQI-UHFFFAOYSA-N
Canonical SMILES CC#CCCOCOC

Introduction

Chemical and Structural Properties

Molecular Architecture

The IUPAC name for 5-(methoxymethoxy)pent-2-yne is 5-(methoxymethoxy)pent-2-yne, reflecting its linear pentane backbone with substituents at positions 2 and 5. The compound’s structure is defined by:

  • Alkyne group: A carbon-carbon triple bond (C≡C) at position 2, conferring rigidity and electrophilic character.

  • Methoxymethoxy group: A protective ether moiety (-OCH2OCH3) at position 5, enhancing solubility in polar solvents and modulating reactivity .

The canonical SMILES representation is COCOCC#CCC, while its InChIKey (QFMOGSVRPVNAAS-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
CAS Registry Number101533-94-2
XLogP31.43
Hydrogen Bond Acceptors2

Spectroscopic Characterization

While experimental data on NMR or IR spectra for 5-(methoxymethoxy)pent-2-yne remain sparse, analogous compounds such as 5-(dimethoxymethoxy)-3-methylpent-3-en-1-yne (CAS 57134-30-2) provide insights. For instance:

  • 1H NMR: Peaks near δ 3.3–3.7 ppm correspond to methoxy protons, while alkyne protons resonate upfield (δ 1.8–2.2 ppm) .

  • 13C NMR: The sp-hybridized carbons of the alkyne appear at δ 70–85 ppm, with methoxy carbons at δ 55–60 ppm .

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

A primary route to 5-(methoxymethoxy)pent-2-yne involves Sonogashira coupling, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst. For example:

  • Halide precursor: 5-Iodo-1-(methoxymethoxy)pent-2-yne (CAS 650140-09-3) undergoes coupling with terminal alkynes under Pd(PPh3)4 catalysis.

  • Conditions: Reactions typically proceed in anhydrous DMF or THF at 60–80°C, with CuI as a co-catalyst and triethylamine as a base .

Table 2: Representative Synthesis Conditions

ReactantCatalyst SystemYield (%)Reference
5-Iodo-pent-2-yne derivativePd(PPh3)4, CuI72–85
Propargyl alcohol derivativePdCl2(PPh3)268

Protective Group Strategies

The methoxymethoxy group serves as a protective moiety for hydroxyl groups during multi-step syntheses. For instance, in the synthesis of polyketide intermediates, the methoxymethoxy group in 5-(methoxymethoxy)pent-2-yn-1-ol (CAS 86197-09-3) prevents undesired side reactions during oxidation or reduction steps . Deprotection is achieved via acid hydrolysis (e.g., HCl in THF) or hydrogenolysis .

Applications in Organic and Medicinal Chemistry

Building Block for Complex Molecules

5-(Methoxymethoxy)pent-2-yne is pivotal in constructing:

  • Macrocyclic compounds: The alkyne participates in Nazarov cyclizations to form fused-ring systems found in natural products like phytyl propanoates .

  • Pharmaceutical intermediates: Its derivatives are precursors to antineoplastic agents, such as MMAF (monomethyl auristatin F), where the alkyne enables conjugation to antibody-drug conjugates (ADCs) .

Agrochemistry and Material Science

Patent AU2012242124B2 highlights structurally related alkynes as abiotic stress mitigators in plants, though direct applications of 5-(methoxymethoxy)pent-2-yne remain underexplored . In materials science, its triple bond facilitates polymerization into conductive polyacetylene derivatives .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to chiral derivatives using asymmetric catalysis .

  • Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with methoxymethoxy-bearing analogs .

  • Polymer Chemistry: Exploiting alkyne-azide cycloadditions (Click chemistry) for functionalized nanomaterials .

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